3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride
Description
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with diethylaminomethyl and N,N-diethyl substituents The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Properties
IUPAC Name |
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-17(6-2)13-14-10-9-11-15(12-14)16(19)18(7-3)8-4;/h9-12H,5-8,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVJTHFMCZHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C(=O)N(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride, such as benzoyl chloride, to form N,N-diethylbenzamide.
Introduction of the Diethylaminomethyl Group: The next step involves the alkylation of the benzamide with diethylamine and formaldehyde under acidic conditions to introduce the diethylaminomethyl group.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Large-scale acylation of aniline with benzoyl chloride.
Continuous Alkylation: Continuous flow reactors are used for the alkylation step to ensure consistent product quality.
Salt Formation: The final product is crystallized as the hydrochloride salt through controlled addition of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzamide.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The diethylaminomethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzamide: Lacks the diethylaminomethyl group, resulting in different chemical properties and applications.
3-(dimethylaminomethyl)-N,N-diethylbenzamide: Similar structure but with dimethyl instead of diethyl groups, affecting its reactivity and biological activity.
N,N-diethyl-3-aminobenzamide: Contains an amino group instead of the diethylaminomethyl group, leading to different chemical behavior.
Uniqueness
3-(diethylaminomethyl)-N,N-diethylbenzamide;hydrochloride is unique due to the presence of both diethylaminomethyl and N,N-diethyl groups, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
